8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one, commonly referred to as trolline, is a naturally occurring alkaloid isolated from the plant Mirabilis jalapa. This compound has garnered attention due to its potential biological activities, including antibacterial and anti-inflammatory properties. The molecular formula of trolline is C₁₂H₁₃N₁O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .
Trolline belongs to the class of compounds known as pyrrolo[2,1-a]isoquinoline alkaloids. These compounds are characterized by their complex ring structures and are often associated with various pharmacological activities. The classification of trolline within this group highlights its potential therapeutic applications and biological significance .
The synthesis of 8,9-dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one can be achieved through several methods. One common approach involves the isolation from natural sources followed by purification techniques such as chromatography.
Technical Details:
In laboratory settings, synthetic methods may also involve multi-step organic synthesis processes that create the complex ring structure characteristic of this alkaloid.
The molecular structure of 8,9-dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one features a fused ring system comprising a pyrrole and isoquinoline moiety. The two hydroxyl groups at positions 8 and 9 contribute to its reactivity and biological activity.
Data:
Trolline can participate in various chemical reactions due to its functional groups. Notably:
Technical Details:
The reactivity of trolline is influenced by its molecular structure; the presence of hydroxyl groups makes it susceptible to electrophilic attacks and nucleophilic substitutions.
The mechanism of action of 8,9-dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is primarily linked to its antibacterial properties. Studies indicate that trolline exerts bactericidal effects against various pathogenic bacteria by disrupting their cellular processes.
Data:
Relevant Data or Analyses:
Studies have characterized the stability and solubility profiles of trolline under various conditions to optimize its extraction and application in scientific research .
8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one has several potential applications in scientific research:
Research continues to explore these applications further to understand better the therapeutic potential of trolline derived from Mirabilis jalapa .
Tetrahydropyrroloisoquinoline alkaloids are a structurally distinct subclass of nitrogen-containing heterocyclic compounds characterized by a fused tricyclic system. This core integrates:
8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one (C₁₂H₁₃NO₃; MW 219.24 g/mol) exhibits two critical functional modifications:
The compound’s planar structure is represented as:
SMILES: C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O InChIKey: LJIDRFNRDLYHNC-UHFFFAOYSA-N Table 1: Natural Occurrence of the Compound
| Plant Source | Family | Concentration (mg/kg) | Primary Role | |
|---|---|---|---|---|
| Portulaca oleracea (Purslane) | Portulacaceae | 18.7 (dry weight) | Antioxidant defense | |
| Tetrastigma hemsleyanum | Vitaceae | 9.2 (dry weight) | Stress response modulator | |
| Mirabilis jalapa (Four o'clock) | Nyctaginaceae | 14.3 (dry weight) | Antimicrobial agent | [2] [6] |
The compound was first isolated in 2005 from Portulaca oleracea during a phytochemical investigation of antioxidative alkaloids. Key milestones include:
Nomenclature reflects its hybrid origins:
The chiral center at C10b generates two enantiomers with distinct bioactivities:
Table 2: Enantiomer-Specific Biological Activities
| Enantiomer | Neuroprotective Activity (SH-SY5Y cells) | Antioxidant EC₅₀ (μM) | Synthetic Accessibility | |
|---|---|---|---|---|
| (R)-(+)-Oleracein E | 89% reduction in LDH release at 10μM | 68.4 ± 3.1 | 12-step synthesis (86% ee) | |
| (S)-(−)-Trolline | 62% reduction in LDH release at 10μM | 81.7 ± 4.2 | 15-step synthesis (88% ee) | [2] |
Mechanistic differences arise from stereoselective target binding:
Synthetic challenges include:
Table 3: Compound Synonyms and Identifiers
| Identifier Type | Value | |
|---|---|---|
| IUPAC Name | 8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one | |
| CAS Registry | 1021950-79-7 | |
| Common Synonyms | Oleracein E, (±)-Trolline, Trolline | |
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Exact Mass | 219.08954 | [2] [3] |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: